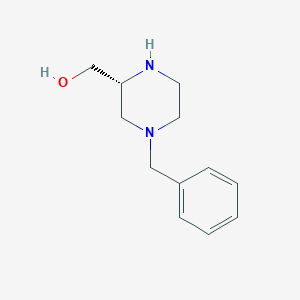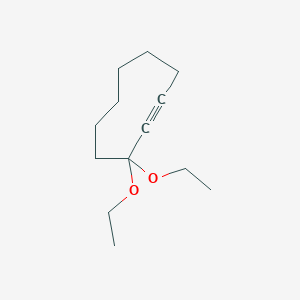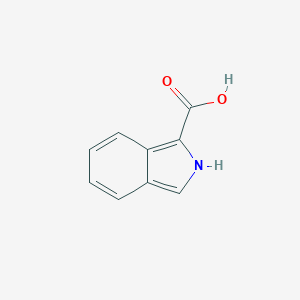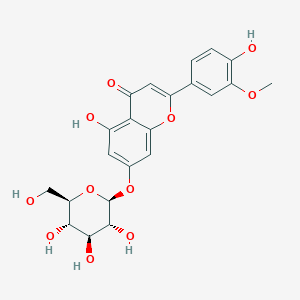
1-Methyl-4-(tributylstannyl)-1H-pyrazole
Descripción general
Descripción
1-Methyl-4-(tributylstannyl)-1H-pyrazole is an organotin compound that has garnered attention in the field of organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a tributylstannyl group at the 4-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Methyl-4-(tributylstannyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially altering their activity or improving their stability.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules used in various industrial applications.
Mecanismo De Acción
Target of Action
1-Methyl-4-(tributylstannyl)-1H-pyrazole is an organotin reagent . Organotin reagents are known to be used as coupling partners in Pd-catalyzed cross-coupling reactions . These reactions are used to introduce various groups into organic substrates .
Mode of Action
The compound interacts with its targets through Pd-catalyzed cross-coupling reactions . In these reactions, the organotin reagent (in this case, this compound) acts as a coupling partner, allowing the introduction of the butyl group into various organic substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Pd-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds . The downstream effects of this pathway can vary widely depending on the specific substrates and reaction conditions used.
Result of Action
The primary result of the action of this compound is the introduction of the butyl group into various organic substrates . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates and reaction conditions used .
Métodos De Preparación
The synthesis of 1-Methyl-4-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a tributylstannylating agent. One common method includes the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Bu3SnCl→this compound
Análisis De Reacciones Químicas
1-Methyl-4-(tributylstannyl)-1H-pyrazole is known to undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as the Stille reaction. Common reagents include palladium catalysts and organohalides.
Oxidation Reactions: The stannyl group can be oxidized to form the corresponding pyrazole oxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group, yielding the parent pyrazole.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Stille reaction, the major product is typically a new carbon-carbon bond formed between the pyrazole ring and the coupling partner.
Comparación Con Compuestos Similares
1-Methyl-4-(tributylstannyl)-1H-pyrazole can be compared with other organotin compounds such as:
1-Methyl-4-(tributylstannyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
2-(Tributylstannyl)pyridine: Contains a pyridine ring and is used in similar cross-coupling reactions.
2-(Tributylstannyl)thiophene: Contains a thiophene ring and is also used in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the stability of the pyrazole ring, which can offer advantages in certain synthetic applications.
Propiedades
IUPAC Name |
tributyl-(1-methylpyrazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNECVNPGDBLIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441919 | |
| Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-21-1 | |
| Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179055-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)






